(Tributylstannyl)methanol

説明

Contextual Significance in Organometallic Chemistry

In the broad landscape of organometallic chemistry, (tributylstannyl)methanol (B110806) holds a position of notable importance. Organotin compounds, or organostannanes, are widely used in organic synthesis, and this compound is a prominent example due to the specific reactivity conferred by its hydroxymethyl (-CH₂OH) group. This feature distinguishes it from many other stannanes and allows it to serve as a hydroxymethyl anion equivalent, a crucial building block in the assembly of complex organic molecules. orgsyn.org

The compound's primary significance lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. wikipedia.org This reaction forms a carbon-carbon bond by coupling the organostannane with an organic halide or pseudohalide. wikipedia.org this compound is particularly useful for introducing a hydroxymethyl group into aromatic systems, a key step in the synthesis of many natural products and pharmaceuticals. The tributyltin moiety facilitates the crucial transmetalation step in the catalytic cycle, while the hydroxyl group offers a site for further functionalization.

Historical Overview of Research Trajectories

The scientific journey of this compound can be traced back to foundational work in organotin chemistry. A landmark paper by W. C. Still and A. Mitra in 1978, while focusing on the Wittig rearrangement, highlighted the utility of α-alkoxystannanes as precursors to α-alkoxy carbanions. msu.edu This work paved the way for the broader application of functionalized organostannanes in organic synthesis. msu.eduwikipedia.org Throughout the late 20th century, organotin chemistry, including the use of reagents like tributyltin hydride for reductions, became an increasingly popular and powerful tool in the synthetic chemist's arsenal. iupac.org

Early research focused on establishing the synthesis and fundamental reactivity of such compounds. One of the most common and well-documented methods for preparing this compound involves the hydrostannylation of formaldehyde (B43269) using tributyltin hydride. Another established method is the addition of tributylstannyllithium to paraformaldehyde. orgsyn.org The development and refinement of these synthetic routes were crucial for making the reagent readily accessible for broader research applications. The first palladium-catalyzed couplings of organotin reagents with aryl halides were reported in the mid-1970s, with John Kenneth Stille significantly advancing the field in 1978 by demonstrating the reaction's versatility under mild conditions, leading to the reaction bearing his name. wikipedia.org

Contemporary Research Landscape and Emerging Trends

In recent years, the application of this compound has expanded into highly specialized areas of chemical research, underscoring its continued relevance. A significant trend is its use in the total synthesis of complex, biologically active natural products. For instance, recent research published in 2022 detailed a flexible strategy for the synthesis of arylnaphthalene lactone lignans (B1203133), where this compound was a key reagent. frontiersin.orgnih.gov In this work, a palladium-catalyzed Stille cross-coupling between a triflate intermediate and this compound was employed to construct the natural products justicidin B and taiwanin C. frontiersin.orgnih.govrsc.org

Another major area of contemporary research involves stereochemistry. The synthesis of enantiomerically pure compounds is a central goal in pharmaceutical development, and this compound plays a role in creating chiral molecules. Research has demonstrated its use in Stille couplings to produce enantiomerically pure products, highlighting its importance in creating compounds with specific stereochemistry.

Furthermore, the utility of this compound is being explored in materials science and medicinal chemistry. Its potential role in methanol-to-hydrocarbon chemistry suggests possible applications in the biofuel sector. The core structure is also being adapted for other advanced applications, such as the synthesis of radiolabeled compounds for medical imaging, where tributylstannyl precursors are used in the preparation of specialized ligands.

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 27490-33-1 | homesunshinepharma.comlookchem.comchemicalbook.com |

| Molecular Formula | C₁₃H₃₀OSn | lookchem.comchemicalbook.comchemsrc.com |

| Molecular Weight | 321.09 g/mol | lookchem.comchemicalbook.com |

| Appearance | Colorless to Light yellow clear liquid/oil | homesunshinepharma.comchemicalbook.comtcichemicals.com |

| Boiling Point | 110 °C (at 0.01 Torr) | homesunshinepharma.comlookchem.comchemicalbook.com |

| Solubility | Chloroform, Dichloromethane | lookchem.comchemicalbook.comusbio.net |

Spectroscopic Data for this compound

| Type | Data | Source(s) |

| Infrared (IR) (film, cm⁻¹) | 3320, 2970, 2940, 2880, 2860, 1465, 1440, 1380, 1360, 1345, 1295, 1255, 1185, 1155, 1075, 1045, 1025, 985, 875 | orgsyn.org |

| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 0.8–1.1 (m, 15 H), 1.2–1.7 (m, 13 H), 4.02 (d, 2 H, J = 4.5) | orgsyn.org |

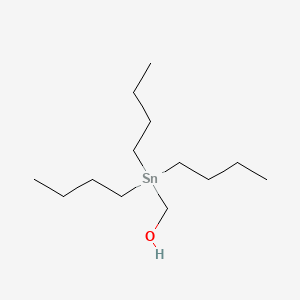

Structure

2D Structure

特性

IUPAC Name |

tributylstannylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.CH3O.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;2H,1H2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKBQBFPNTLPOIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H30OSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101310134 | |

| Record name | 1-(Tributylstannyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101310134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27490-33-1 | |

| Record name | 1-(Tributylstannyl)methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27490-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Tributylstannyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101310134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (tributylstannyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tributylstannyl Methanol

Hydrostannylation Approaches

Hydrostannylation involves the addition of a tin hydride across a multiple bond, a common method for forming carbon-tin bonds.

A widely documented method for synthesizing (Tributylstannyl)methanol (B110806) is the hydrostannylation of formaldehyde (B43269), often sourced from paraformaldehyde, using tributyltin hydride (Bu₃SnH).

This reaction is typically conducted in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere, such as argon, to prevent oxidation. guidechem.com The reaction is often initiated at 0°C in an ice-water bath and then stirred at room temperature for a period of 12 to 24 hours. Common molar ratios involve a slight excess of paraformaldehyde and a base like diisopropylamine (B44863) relative to tributyltin hydride. While some hydrostannylation reactions are radical in nature and initiated by agents like AIBN, the reaction with formaldehyde often proceeds under basic conditions. youtube.com

Table 1: Typical Reaction Conditions for Hydrostannylation of Formaldehyde

| Parameter | Condition | Source |

| Tin Reagent | Tributyltin hydride (Bu₃SnH) | |

| Formaldehyde Source | Paraformaldehyde | |

| Base/Catalyst | Diisopropylamine | |

| Solvent | Anhydrous Tetrahydrofuran (THF) | guidechem.com |

| Atmosphere | Inert (e.g., Argon) | guidechem.com |

| Temperature | 0°C to room temperature | |

| Reaction Time | 12–24 hours |

Hydrostannylation of Formaldehyde with Tributyltin Hydride

Mechanistic Pathways: Deprotonation, Hydrostannylation, and Protonation

The mechanism for the base-mediated hydrostannylation of formaldehyde involves a sequence of steps:

Deprotonation: A base, such as diisopropylamine, is believed to deprotonate formaldehyde, which exists in equilibrium with its polymeric form, paraformaldehyde. This generates a more reactive formaldehyde enolate.

Hydrostannylation: The tributyltin hydride then adds to the carbonyl group of formaldehyde. This addition follows an anti-Markovnikov pattern, leading to the formation of a tin-alkoxide intermediate.

Protonation: The reaction is quenched through an aqueous workup, which protonates the tin-alkoxide intermediate to yield the final product, this compound.

The choice of solvent and reaction atmosphere is critical for the success of the synthesis.

Tetrahydrofuran (THF): THF is a polar aprotic solvent that is well-suited for this reaction. organicchemistrytutor.com It can dissolve the reactants and is relatively unreactive under the basic conditions employed. organicchemistrytutor.com Its ability to solvate cations is also beneficial in reactions involving organometallic reagents. organicchemistrytutor.com Anhydrous THF is crucial as the presence of water can interfere with the reagents. guidechem.com

Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as argon, is essential to prevent the oxidation of tributyltin hydride and other reactive intermediates. guidechem.com Tributyltin hydride can react with atmospheric oxygen. chemcess.com

Alternative methods for hydrostannylation exist, which may involve different catalysts or reaction conditions. For instance, radical-initiated hydrostannylation using AIBN (2,2'-azobis(2-methylpropionitrile)) is a common strategy for adding tributyltin hydride across alkenes and alkynes, though less commonly cited for direct synthesis from formaldehyde. youtube.comorgsyn.org

Organolithium-Mediated Synthetic Routes

An alternative and efficient pathway to this compound involves the use of organolithium reagents. This method often starts with the generation of tributylstannyllithium.

One detailed procedure involves the following steps:

Diisopropylamine is dissolved in anhydrous THF and cooled in an ice-water bath. guidechem.com

n-Butyllithium is added slowly to form lithium diisopropylamide (LDA). tandfonline.comguidechem.com

A solution of tributyltin hydride in THF is then added dropwise to the LDA solution. guidechem.comorgsyn.org This reaction generates tributylstannyllithium. researchgate.net

After stirring, polyoxymethylene (a form of formaldehyde) is added to the reaction mixture. guidechem.com The tributylstannyllithium acts as a nucleophile, attacking the formaldehyde to form the lithium alkoxide of this compound.

The reaction is then worked up with water and extracted with a non-polar solvent like petroleum ether to isolate the product. guidechem.comorgsyn.org

This organolithium route provides an effective alternative to the direct hydrostannylation of formaldehyde.

Preparation via Tributylstannyllithium and Paraformaldehyde

A widely documented and efficient method for synthesizing this compound involves the in situ generation of tributylstannyllithium, which then reacts with an electrophilic source of formaldehyde. orgsyn.orgguidechem.com This procedure is typically carried out in a single pot.

The process begins with the formation of lithium diisopropylamide (LDA) by treating diisopropylamine with n-butyllithium in an anhydrous solvent, commonly tetrahydrofuran (THF), at low temperatures such as 0°C. orgsyn.org Tributyltin hydride is then added dropwise to this solution, leading to the formation of tributylstannyllithium. orgsyn.orgguidechem.com This highly reactive nucleophilic tin species is immediately consumed by the subsequent addition of paraformaldehyde, which serves as a solid, anhydrous source of formaldehyde. orgsyn.orgguidechem.com The reaction mixture is typically allowed to warm to room temperature and stirred for several hours to ensure complete reaction. orgsyn.org

The workup procedure involves diluting the reaction mixture with a nonpolar solvent like petroleum ether and washing with water to remove inorganic salts and unreacted formaldehyde. orgsyn.orgguidechem.com After drying the organic layer and removing the solvent under reduced pressure, this compound is obtained as a colorless oil. orgsyn.orgguidechem.com The crude product is often of sufficient purity to be used directly in subsequent reactions without further purification. orgsyn.orgguidechem.com

| Parameter | Details | Source(s) |

| Reagents | Diisopropylamine, n-Butyllithium, Tributyltin Hydride, Paraformaldehyde | orgsyn.orgguidechem.com |

| Solvent | Anhydrous Tetrahydrofuran (THF) | orgsyn.orgguidechem.com |

| Temperature | 0°C (ice bath) for reagent addition, then room temperature | orgsyn.org |

| Stoichiometry | Paraformaldehyde (1.2-1.4 equiv), Tributyltin Hydride (1.0 equiv), n-BuLi (1.1 equiv), Diisopropylamine (1.15 equiv) | orgsyn.orgguidechem.com |

| Yield | 70-85% |

Quenching with Tributyltin Chloride

The formation of a tin-carbon bond by quenching a carbon-based nucleophile with tributyltin chloride (Bu₃SnCl) is a fundamental strategy in organotin chemistry. rsc.orgnih.gov In the context of synthesizing this compound, this would theoretically involve generating a hydroxymethyl anion equivalent, such as a lithiated methoxide (B1231860), and subsequently quenching it with tributyltin chloride.

However, a more common application of this principle is seen in the synthesis of other organostannanes, where an organolithium reagent is generated and then trapped with Bu₃SnCl. rsc.org For instance, lithiation of thiophene (B33073) with n-butyllithium followed by quenching with tributyltin chloride yields the corresponding tributylstannylthiophene. rsc.org While not the primary route to this compound, this quenching strategy remains a cornerstone for creating a wide array of organostannane reagents.

Nucleophilic Substitution and Transmetalation Strategies

Alternative synthetic routes to this compound are based on nucleophilic substitution reactions at the tin center.

A direct approach involves the reaction of tributyltin chloride with a hydroxymethyl anion. This anion can be generated from paraformaldehyde by depolymerization and subsequent deprotonation with a strong, non-nucleophilic base such as sodium hydride (NaH). The resulting hydroxymethyl anion then acts as a nucleophile, displacing the chloride ion from Bu₃SnCl to form the desired this compound. This one-step substitution method avoids the use of pyrophoric tributyltin hydride but generally results in lower yields and purity compared to the hydrostannylation route. While direct deprotonation of methanol (B129727) with a base to form a methoxide that then attacks tributyltin chloride is plausible, reactions involving paraformaldehyde are more commonly cited for creating the hydroxymethylstannane structure. researchgate.net

The optimization of reaction parameters is crucial for maximizing yield and purity while ensuring safety. A comparison between the two main synthetic strategies highlights these trade-offs.

| Parameter | Hydrostannylation via Tributylstannyllithium | One-Step Nucleophilic Substitution |

| Key Reagents | Tributyltin hydride, Paraformaldehyde | Tributyltin chloride, Paraformaldehyde |

| Base | Lithium Diisopropylamide (LDA) | Sodium Hydride (NaH) |

| Solvent | Tetrahydrofuran (THF) | Dimethylformamide (DMF)/THF |

| Typical Yield | 70–85% | 50–65% |

| Product Purity | >95% | 80–90% |

| Key Advantage | High yield and purity | Avoids pyrophoric Bu₃SnH |

Table based on data from source .

The hydrostannylation method generally offers superior yields and scalability. Optimization involves the careful, dropwise addition of reagents at low temperatures to control the exothermic reactions and using precise stoichiometric ratios to ensure complete conversion and minimize side products. orgsyn.org For the substitution method, challenges include side reactions and the handling of sodium hydride.

Reaction of Methanol with Tributyltin Chloride in the Presence of a Base

Derivatization during Synthesis

This compound is not only a synthetic target but also a key intermediate that can be derivatized to form other highly useful reagents, particularly organolithium species.

In situ Precursors to Organolithium Reagents

A significant application of this compound is its role as a stable precursor to nucleophilic hydroxymethyl anion equivalents. orgsyn.org This is achieved through a tin-lithium exchange reaction, a type of transmetalation. orgsyn.orgua.es

Upon treatment with one equivalent of butyllithium (B86547), the tin-carbon bond in this compound is cleaved to generate an α-alkoxymethyllithium reagent in situ. orgsyn.org This powerful nucleophile can then be used in reactions with various electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds. orgsyn.org To prevent the acidic hydroxyl proton from interfering with the butyllithium, the alcohol is often protected prior to the transmetalation step, for example, as a methoxymethyl (MOM) ether. orgsyn.org

Furthermore, chiral versions of this compound serve as precursors to configurationally stable chiral organolithium reagents. uniss.itunime.it For example, homochiral tributylstannyl[D1]-methanol can be converted to the corresponding chiral chloromethylstannane. uniss.itunime.it Subsequent reaction with methyllithium (B1224462) (MeLi) results in a tin-lithium exchange, producing a chiral chloromethyllithium reagent that can participate in stereospecific homologation reactions. unime.it This demonstrates the utility of this compound derivatives in advanced asymmetric synthesis.

Preparation of Chloro- and Iodo-methyltributyltin

The halogenated derivatives of tributyltin, specifically chloro- and iodo-methyltributyltin, are important synthetic intermediates. tandfonline.com A common route to these compounds begins with the synthesis of this compound. This alcohol can then be converted to the corresponding chloride, tributyl(chloromethyl)stannane (B3393371), through reaction with thionyl chloride. vulcanchem.com Subsequent halogen exchange with sodium iodide is employed to produce tributyl(iodomethyl)stannane. vulcanchem.com

An alternative efficient synthesis for these derivatives starting from tributyltin hydride has also been reported. tandfonline.com A modified procedure for preparing tributyl(chloromethyl)stannane involves the addition of methanesulfonyl chloride to tributylstannylmethoxide, which is generated from the reaction of tributyltin hydride with lithium diisopropylamide and paraformaldehyde. vt.edu The purity of the resulting iodomethyltributyltin is crucial, as impurities can significantly reduce the yield of subsequent reactions. vt.edu

| Compound | Starting Material | Key Reagents | Reference |

| Tributyl(chloromethyl)stannane | This compound | Thionyl Chloride | vulcanchem.com |

| Tributyl(iodomethyl)stannane | Tributyl(chloromethyl)stannane | Sodium Iodide | vulcanchem.com |

| Tributyl(chloromethyl)stannane | Tributyltin Hydride | Lithium Diisopropylamide, Paraformaldehyde, Methanesulfonyl Chloride | vt.edu |

Synthesis of Tributylstannylmethyl Methanesulfonate (B1217627)

Tributylstannylmethyl methanesulfonate is another valuable derivative synthesized from this compound. tandfonline.com This compound serves as a key reagent in various organic syntheses, for instance, in the N-alkylation of homoallylic secondary amines. thieme-connect.de The synthesis involves the reaction of this compound with methanesulfonyl chloride. vt.edu

| Product | Precursor | Reagent | Application Example | Reference |

| Tributylstannylmethyl Methanesulfonate | This compound | Methanesulfonyl Chloride | N-Alkylation of homoallylic secondary amines | vt.eduthieme-connect.de |

Purification and Characterization of Synthetic Products

Ensuring the purity and verifying the structure of the synthesized this compound and its derivatives are paramount for their successful application in subsequent chemical reactions.

Chromatographic Methods for Impurity Identification

While crude this compound can sometimes be used directly, identifying and removing impurities is often necessary. guidechem.com Column chromatography is a common purification technique. For instance, silica (B1680970) gel chromatography using a hexane (B92381)/ethyl acetate (B1210297) eluent system can resolve tin byproducts, though it may not always be cost-effective. orgsyn.org Flash chromatography on silica gel is also employed, using eluents such as ethyl acetate-hexane to isolate the desired product. orgsyn.org

For identifying impurities, a method involving dissolving the crude product in acetonitrile (B52724) and extracting impurities with a hexane wash has been described. guidechem.com The hexane layer containing the impurities can then be analyzed by gas chromatography-mass spectrometry (GC-MS). guidechem.com A typical GC separation might be performed on a DB-1 column with a helium carrier gas. guidechem.com

| Technique | Stationary Phase | Mobile Phase/Eluent | Purpose | Reference |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate | Purification | orgsyn.org |

| Flash Chromatography | Silica Gel | Ethyl Acetate/Hexane | Purification | orgsyn.org |

| Gas Chromatography | DB-1 (100% dimethylpolysiloxane) | Helium | Impurity Analysis | guidechem.com |

Spectroscopic Analysis (e.g., ¹¹⁹Sn NMR, ¹H NMR)

Spectroscopic methods are indispensable for the structural elucidation and characterization of this compound and its derivatives.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound shows characteristic signals. A multiplet between δ 0.8–1.1 ppm corresponds to the 15 protons of the methyl groups and the terminal methyls of the butyl chains. orgsyn.org Another multiplet between δ 1.2–1.7 ppm is assigned to the 13 protons of the methylene (B1212753) groups of the butyl chains and the hydroxyl proton. orgsyn.org A doublet at δ 4.02 ppm (J = 4.5 Hz) is characteristic of the two protons of the hydroxymethyl group directly attached to the tin atom. orgsyn.org

¹¹⁹Sn NMR Spectroscopy: ¹¹⁹Sn NMR is a powerful technique for analyzing organotin compounds. researchgate.net For impurity analysis of crude this compound, the hexane extract containing impurities can be reconstituted in CDCl₃ and analyzed by 400 MHz ¹¹⁹Sn NMR. guidechem.com The chemical shifts in ¹¹⁹Sn NMR provide valuable information about the coordination environment of the tin atom.

| Spectroscopic Technique | Compound | Key Spectral Data | Reference |

| ¹H NMR | This compound | δ 0.8–1.1 (m, 15H), 1.2–1.7 (m, 13H), 4.02 (d, 2H, J = 4.5 Hz) | orgsyn.org |

| ¹¹⁹Sn NMR | Impurities in this compound | Analysis of hexane extract in CDCl₃ | guidechem.com |

Reactivity and Reaction Mechanisms of Tributylstannyl Methanol

Role as a Synthetic Reagent and Intermediate

(Tributylstannyl)methanol (B110806) is a versatile organotin compound that serves as a crucial reagent and intermediate in organic synthesis. Its unique reactivity stems from the presence of the tributyltin group attached to a hydroxymethyl moiety, which allows it to participate in a variety of chemical transformations, including cross-coupling reactions and functional group manipulations. The compound is particularly valued in the synthesis of complex organic molecules, such as pharmaceuticals and natural products. guidechem.com

This compound can exhibit both nucleophilic and electrophilic characteristics depending on the reaction conditions and the nature of the other reactants. The oxygen atom of the hydroxyl group possesses lone pairs of electrons, rendering it nucleophilic. saskoer.ca For instance, under acidic conditions, the hydroxyl group can be protonated, making it a good leaving group and allowing the carbon atom to act as an electrophilic site. reddit.com

A key feature of organotin compounds like this compound is the ability of the stannyl (B1234572) group to stabilize an adjacent carbanion. This stabilization makes these compounds valuable intermediates in organic synthesis. The carbon-tin (C-Sn) bond is significantly polarized, leading to more anionic character on the carbon compared to a carbon-silicon bond, and the bond itself is weaker. sinica.edu.tw This property facilitates the formation of α-heteroatom-substituted alkyllithium compounds through tin-lithium exchange. These carbanionic species are valuable for creating new carbon-carbon bonds with electrophiles. nih.gov

Quantitative studies on tin-lithium exchange equilibria have provided a scale for the thermodynamic stability of organolithium compounds, demonstrating the stabilizing effects of various substituents on an adjacent carbanion. researchgate.net The stannyl group's ability to stabilize a carbanion is crucial for the compound's role in generating configurationally stable organolithium reagents at low temperatures, which are instrumental in stereoselective synthesis. nih.gov

Nucleophilic and Electrophilic Behavior

Cross-Coupling Reactions

This compound is extensively used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. These reactions are fundamental in the synthesis of complex organic molecules with high stereochemical purity, which is particularly important in pharmaceutical development. nih.gov

The Stille reaction is a prominent application of this compound, where it couples with organic halides or triflates in the presence of a palladium catalyst. libretexts.org This reaction facilitates the introduction of a hydroxymethyl group into various organic frameworks, including aromatic systems. For example, it has been a key step in the total synthesis of natural products like justicidin B.

The general mechanism of the Stille reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org

| Step | Description |

| Oxidative Addition | The Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) intermediate. wikipedia.org |

| Transmetalation | The organic group (R²) is transferred from the organotin reagent to the palladium center, displacing the halide and forming a new Pd-C bond. wikipedia.org |

| Reductive Elimination | The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst. wikipedia.org |

This table provides a simplified overview of the Stille reaction mechanism.

The mechanism of the Stille reaction, particularly the transmetalation step, can be complex and proceed through different pathways, which influences the stereochemical outcome. wikipedia.orgacs.org The transmetalation can occur via an associative mechanism, where the organostannane coordinates to the palladium center before the group transfer. wikipedia.org This step is often the rate-determining step in the catalytic cycle. acs.org

The stereochemical outcome of the Stille reaction is a critical aspect, especially when using chiral reagents. nih.gov Research has shown that cross-coupling reactions involving configurationally stable, enantioenriched organotin nucleophiles can proceed with high stereospecificity. nih.gov The reaction of enantiomerically pure (S)-tributylstannyl[D₁]methanol with bromobenzene (B47551), for instance, has been studied to probe the stereochemistry of the methyl group transfer. nih.govresearchgate.net The results indicated that the coupling proceeds with retention of configuration, suggesting the intermediate palladium complex is configurationally stable under the reaction conditions. nih.govresearchgate.net

The configurational stability of the intermediate chiral methylpalladium complexes is paramount for achieving high enantiomeric excess in the final product. univie.ac.at Studies using chirally labeled (S)-tributylstannyl[D₁]methanol in Stille couplings have been conducted to investigate this stability. researchgate.netunivie.ac.at

In a study where enantiomerically pure (S)-tributylstannyl[D₁]methanol was coupled with bromobenzene, the resulting phenyl[D₁]methanol was found to be enantiomerically pure, indicating that the intermediate hydroxymethylpalladium complex is microscopically configurationally stable at temperatures up to 80 °C. nih.govresearchgate.netunivie.ac.at Similarly, when enantiopure (R)- and (S)-tributylstannyl[D₁]methyl benzoates were coupled with benzoyl chloride, the products were also enantiomerically pure, further supporting the high configurational stability of the intermediate palladium complexes under these conditions. nih.govresearchgate.net These findings are crucial as they demonstrate that chirality can be effectively transferred from the organotin reagent to the product in Stille cross-coupling reactions, allowing for the synthesis of enantioenriched molecules. nih.govnih.gov

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Stereochemistry | Reference |

| (S)-tributylstannyl[D₁]methanol | Bromobenzene | [Pd(PPh₃)₄], 1,4-dioxane, 80 °C | Enantiomerically pure (retention) | nih.govresearchgate.net |

| (R)- and (S)-tributylstannyl[D₁]methyl benzoates | Benzoyl Chloride | [Pd(PPh₃)₄] or [Pd(PPh₃)₂Cl₂], toluene (B28343), 70 °C | Enantiomerically pure (retention) | nih.govresearchgate.net |

| (R)- and (S)-N-(tributylstannyl[D₁]methyl)phthalimides | Bromobenzene | Pd catalyst with CuCN, toluene or dioxane | 52–69% ee | nih.gov |

This table summarizes key research findings on the stereochemical outcomes of Stille reactions involving chiral derivatives of this compound.

Applications in C-C Bond Formation

Total Synthesis of Natural Products (e.g., Justicidin B, Taiwanin C)

Suzuki-Miyaura Cross-Coupling Reactions

While this compound is primarily associated with the Stille reaction, its derivatives can also be involved in Suzuki-Miyaura cross-coupling reactions. nih.gov The Suzuki-Miyaura reaction typically couples an organoboron compound with an organic halide or triflate.

In the context of investigating the configurational stability of chiral methylpalladium complexes, a synthetic equivalent to chiral (tributylstannyl)[D1]methanol, a boronate ester, was used. nih.gov Specifically, dimethyl phenyl[D1]methylboronate underwent a Suzuki-Miyaura coupling with bromobenzene. nih.gov This demonstrates that while the tin reagent itself is for Stille coupling, related boronate esters, which can be conceptually derived from the same chiral methanol (B129727) precursor, are effective in Suzuki-Miyaura reactions for transferring a chiral, substituted methyl group. nih.gov This highlights the versatility of the underlying chiral building block in different cross-coupling methodologies.

Other Chemical Transformations

Beyond its utility in cross-coupling reactions, this compound participates in a variety of other chemical transformations, showcasing its versatility as a synthetic intermediate.

The primary alcohol functionality in this compound can be oxidized to form the corresponding aldehyde or, with further oxidation, a carboxylic acid. This transformation is analogous to the oxidation of other primary alcohols. passmyexams.co.uk Common oxidizing agents such as potassium dichromate(VI) or sodium dichromate(VI) in the presence of an acid like dilute sulfuric acid can be employed. passmyexams.co.uklibretexts.org

The initial oxidation yields tributylstannylformaldehyde. To isolate the aldehyde, it is often necessary to remove it from the reaction mixture as it forms, for instance, by distillation, to prevent its subsequent oxidation to tributylstannylcarboxylic acid. passmyexams.co.uk If the goal is the carboxylic acid, an excess of the oxidizing agent is used, and the reaction is typically heated under reflux to ensure complete conversion. libretexts.org

The general scheme for the oxidation is as follows:

(C₄H₉)₃SnCH₂OH + [O] → (C₄H₉)₃SnCHO + H₂O (C₄H₉)₃SnCHO + [O] → (C₄H₉)₃SnCOOH

| Starting Material | Oxidizing Agent/Conditions | Major Product |

| Primary Alcohol (e.g., this compound) | K₂Cr₂O₇ / H₂SO₄ (distillation) | Aldehyde (e.g., Tributylstannylformaldehyde) |

| Primary Alcohol (e.g., this compound) | Excess K₂Cr₂O₇ / H₂SO₄ (reflux) | Carboxylic Acid (e.g., Tributylstannylcarboxylic acid) |

| Aldehyde (e.g., Tributylstannylformaldehyde) | K₂Cr₂O₇ / H₂SO₄ | Carboxylic Acid (e.g., Tributylstannylcarboxylic acid) |

This table outlines the general products of oxidizing this compound and similar primary alcohols. passmyexams.co.uklibretexts.org

This compound can be reduced to simpler organotin compounds. The reduction of the hydroxymethyl group would lead to the formation of tetrabutyltin. More commonly, the focus of reduction in organotin chemistry is on the regeneration of tributyltin hydride from tributyltin halides or other derivatives, which is a key reagent in many radical reactions. thieme-connect.de Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) are effective for the reduction of organotin halides to the corresponding hydrides. thieme-connect.de While direct reduction of the C-O bond in this compound is less commonly cited, the principles of organotin reductions are well-established. acs.org

The tributylstannyl group in this compound can be replaced by other functional groups through various substitution reactions. For instance, treatment of α-hydroxystannanes with butyllithium (B86547) can lead to transmetalation, forming an α-alkoxy organolithium reagent. researchgate.net This species can then react with a range of electrophiles.

Furthermore, the stannyl group on a cyclopropane (B1198618) ring, for example, can be stereoselectively replaced by a methyl group upon treatment with butyllithium followed by methyl iodide. acs.org This demonstrates the utility of the stannyl group as a leaving group that can be substituted with retention of stereochemistry.

This compound derivatives are valuable precursors for anionic cyclization reactions. researchgate.net For example, the (tri-n-butylstannyl)methyl ethers of alkyl allyl carbinols, when treated with n-butyllithium at low temperatures, form α-alkoxy lithium species. researchgate.net Upon warming, these intermediates can undergo anionic cyclization to produce substituted tetrahydrofurans, often with high stereoselectivity. researchgate.net This methodology provides a powerful route to cyclic ethers, which are common structural motifs in natural products. The general principle involves an intramolecular nucleophilic attack of the carbanion onto an appropriately positioned unsaturated bond. harvard.edu

This compound and its derivatives serve as effective hydroxymethyl anion equivalents in organic synthesis. researchgate.netorgsyn.org A hydroxymethyl anion (⁻CH₂OH) is a valuable synthon for introducing a hydroxymethyl group into a molecule. However, the free anion is unstable. This compound can be converted into a more stable, reactive form for this purpose.

One approach involves the protection of the hydroxyl group, for example, as a methoxymethyl (MOM) ether, to form tributyl[(methoxymethoxy)methyl]stannane. orgsyn.org This protected derivative can then be treated with a strong base like butyllithium to generate an α-alkoxymethyllithium reagent via transmetalation. orgsyn.org This lithiated species readily adds to carbonyl compounds (aldehydes and ketones) to form protected diols. orgsyn.orgacs.org Subsequent deprotection under acidic conditions reveals the 1,2-diol product, effectively achieving the nucleophilic hydroxymethylation of the carbonyl compound. orgsyn.org

Advanced Applications in Organic Synthesis

Building Blocks for Complex Organic Molecules

(Tributylstannyl)methanol (B110806) serves as a crucial hydroxymethyl anion equivalent, a fundamental building block for the construction of intricate organic structures. orgsyn.org Its utility is prominently demonstrated in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, which facilitates the formation of carbon-carbon bonds. nih.gov This capability allows for the strategic introduction of a hydroxymethyl group into a variety of organic frameworks.

The versatility of this compound as a building block is further expanded through the synthesis of its derivatives. tandfonline.com For instance, the conversion of this compound to its methoxymethyl (MOM) protected form, tributyl[(methoxymethoxy)methyl]stannane, provides a stable and versatile reagent for various synthetic applications. orgsyn.org This protected derivative can undergo transmetalation with butyllithium (B86547) to generate an α-alkoxymethyllithium reagent, which readily adds to carbonyl compounds. orgsyn.org

The ability to functionalize the hydroxyl group of this compound and subsequently utilize the stannane (B1208499) moiety in coupling reactions underscores its importance as a modular building block in the synthesis of complex organic molecules. mdpi.com

Stereoselective Synthesis and Chiral Induction

The application of this compound and its derivatives extends into the realm of stereoselective synthesis, where the precise control of three-dimensional molecular architecture is paramount. researchgate.netcapes.gov.bracs.org

Enantiomerically Pure Derivatives

Research has demonstrated the successful use of enantiomerically pure derivatives of this compound in stereospecific cross-coupling reactions. researchgate.net For example, enantiomerically pure (S)-tributylstannyl[D1]methanol and its benzoate (B1203000) derivatives have been used in Stille couplings with substrates like bromobenzene (B47551) and benzoyl chloride. researchgate.netresearchgate.net These reactions, catalyzed by palladium complexes, have been shown to proceed with high enantiomeric purity, highlighting the potential for transferring chirality from the organotin reagent to the product. researchgate.net

A study involving the Stille coupling of enantiomerically pure (S)-tributylstannyl[D1]methanol with bromobenzene yielded the corresponding enantiomerically pure product. researchgate.net This demonstrates the effective transfer of stereochemical information from the chiral stannane to the newly formed carbon-carbon bond.

| Reactant 1 | Reactant 2 | Catalyst | Product Enantiomeric Purity |

| (S)-tributylstannyl[D1]methanol | Bromobenzene | [(Ph3P)4Pd] | Enantiomerically pure |

| (R)- and (S)-tributylstannyl[D1]methyl benzoates | Bromobenzene | [(Ph3P)4Pd] or [(Ph3P)2PdCl2]/CuCN | Enantiomerically pure |

| (R)- and (S)-N-(tributylstannyl[D1]methyl)phthalimides | Benzoyl Chloride | Not specified | Enantiomerically pure |

| (R)- and (S)-N-(tributylstannyl[D1]methyl)phthalimides | Bromobenzene | Not specified | 52-69% ee |

Data sourced from a study on the configurational stability of chiral heteroatom-substituted [D-1]methylpalladium complexes. researchgate.net

Chirality Transfer Mechanisms

The effective transfer of chirality in these reactions is dependent on a dominant stereospecific pathway during the transmetalation step from the tin reagent to the palladium catalyst. researchgate.netyonsei.ac.kr The mechanism of chirality transfer can be influenced by the nature of the reactants and the reaction conditions. rsc.orgnih.gov While some reactions proceed with high stereofidelity, others can exhibit lower enantioselectivity due to competing stereoretentive and stereoinvertive pathways. researchgate.netresearchgate.net Understanding these mechanisms is crucial for the rational design of new stereospecific cross-coupling reactions. researchgate.net The ability to control the stereochemical outcome by manipulating reaction parameters is an active area of research. rsc.org

Total Synthesis of Natural Products

The utility of this compound as a key reagent is exemplified in the total synthesis of several natural products.

Justicidin B and Taiwanin C

A notable application of this compound is in the total synthesis of the arylnaphthalene lactone lignans (B1203133), Justicidin B and Taiwanin C. nih.govfrontiersin.orgrsc.org These natural products have garnered interest due to their biological activities. nih.govresearchgate.net

In a general and flexible synthetic strategy, a key step involves a palladium-catalyzed Stille cross-coupling reaction between a triflate intermediate and this compound. nih.govfrontiersin.orgrsc.org This reaction, followed by a spontaneous lactonization, successfully furnishes the natural products. nih.govfrontiersin.org The use of this compound provides a direct and efficient method for introducing the required hydroxymethyl group, which ultimately forms the lactone ring of the target molecules. nih.govfrontiersin.org

The reaction conditions for the Stille coupling in the synthesis of Justicidin B and Taiwanin C typically involve a palladium catalyst such as Pd(PPh3)4, along with additives like Cs2CO3 and LiCl. nih.govfrontiersin.orgrsc.org This methodology has proven to be effective, providing the natural products in good yields. frontiersin.org

Synthesis of Novel Pharmaceutical Intermediates

The versatility of this compound and its derivatives makes them valuable tools in the synthesis of novel pharmaceutical intermediates. arborpharmchem.com Its ability to participate in carbon-carbon bond-forming reactions allows for the construction of complex molecular scaffolds that are often found in biologically active compounds. lookchem.com

For instance, this compound is used in palladium-catalyzed cross-coupling reactions for the preparation of novel carbapenem (B1253116) antibiotics. guidechem.com The strategic incorporation of the hydroxymethyl group can be a critical step in building the core structure of these pharmaceutical agents.

The development of stereospecific cross-coupling reactions using chiral derivatives of this compound opens up avenues for the asymmetric synthesis of pharmaceutical intermediates, where specific stereoisomers are often required for desired biological activity. researchgate.net The ability to create enantiomerically enriched building blocks is of paramount importance in modern drug discovery and development. researchgate.net

Chiral Alpha-Oxy-[2H1]methyllithiums

This compound is instrumental in the preparation of highly enantiomerically enriched chiral alpha-oxy-[2H1]methyllithiums. These deuterated reagents are valuable for mechanistic studies and the synthesis of molecules with specific stereochemistry. The process begins with the synthesis of enantiomerically pure (S)- and (R)-tributylstannyl-[1-2H1]methanol, which can be achieved with an enantiomeric excess (ee) of 99%.

The synthesis involves a multi-step sequence starting from a protected derivative, (tributylstannyl)methyl 2,2,6,6-tetramethylpiperidine-1-carboxylate. This starting material is metalated and then undergoes borylation to produce diastereomeric boronates. These boronates are then separated and individually reduced with a deuterated reducing agent like lithium triethylborodeuteride (LiBEt3D) and subsequently oxidized to yield the respective (S)- and (R)-enantiomers of tributylstannyl-[1-2H1]methanol.

Once the chiral deuterated stannyl-methanol is obtained, it is converted into a suitable precursor for transmetalation. The N,N-diisopropylcarbamates of the enantiomeric tributylstannyl-[1-2H1]methanols have been shown to be effective. Treatment of these carbamates with n-butyllithium (n-BuLi) at low temperatures (-78 °C) results in a tin-lithium exchange, generating carbamoyloxy-substituted chiral [2H1]methyllithiums. Research has demonstrated that these chiral methyllithiums are macroscopically configurationally stable for extended periods (up to 3 hours) at -78 °C, retaining their 99% ee as confirmed by trapping experiments with benzaldehyde. This stability is crucial for their use in stereoselective synthesis.

Table 1: Key Steps in the Synthesis of Chiral Alpha-Oxy-[2H1]methyllithiums

| Step | Description | Reagents | Outcome |

|---|---|---|---|

| Borylation | Metalation and borylation of a protected this compound derivative. | t-BuLi/TMEDA, (R,R)-1,2-dicyclohexylethane-1,2-diol derived borate | Diastereomeric boronates |

| Reduction & Oxidation | Reduction of separated boronates followed by oxidation. | LiBEt3D, H2O2 | (S)- and (R)-tributylstannyl-[1-2H1]methanol (99% ee) |

| Transmetalation | Conversion of the N,N-diisopropylcarbamate derivative to the lithium reagent. | n-BuLi at -78 °C | Carbamoyloxy-substituted chiral [2H1]methyllithiums (stable, 99% ee) |

Carbon Penicillin Antibiotics

The synthesis of carbapenems, a potent class of β-lactam antibiotics sometimes referred to as carbon penicillins, often involves intricate synthetic pathways where organotin compounds play a key role. While a direct, documented application of this compound in these syntheses is not prominent in the reviewed literature, related tributyltin reagents are essential.

For instance, tributyltin hydride is used for reductive desulfurization to create key cis-azetidinone intermediates necessary for the synthesis of carbapenems like C-19393 H2. rsc.org In other syntheses, allyltributyltin serves as a reagent for allyl group transfer to penicillin-derived azetidinones, which are crucial building blocks for carbapenem antibiotics. researchgate.net Furthermore, the Stille coupling, a reaction where organostannanes are fundamental, has been utilized to introduce the complete side chain of an anti-MRSA carbapenem in a single step, employing a stannatrane as the transfer agent. acs.org

These examples underscore the importance of the tributylstannyl moiety in constructing the complex architecture of carbapenem antibiotics. Although this compound is not the specified reagent in these particular routes, its role as a stable, functionalized organostannane provides potential for its use in developing new synthetic pathways to these vital therapeutic agents.

Applications in Materials Science

This compound and, more broadly, tributylstannyl-functionalized compounds are pivotal in materials science, primarily through their participation in palladium-catalyzed Stille cross-coupling reactions. This reaction enables the formation of carbon-carbon bonds necessary for constructing large, complex molecules like polymers and macrocycles used in advanced materials.

π-Conjugated Polymers for Solar Cells

In the field of organic photovoltaics, the synthesis of π-conjugated polymers is critical for the development of efficient organic solar cells. The Stille coupling reaction is a cornerstone of this synthesis, relying on organotin reagents to build the polymer backbone. While this compound itself is not typically a monomer in these polymerizations, various other tributylstannyl derivatives are indispensable.

Researchers utilize monomers such as 2-(tributylstannyl)thiophene, bis(tributylstannyl)thiophene, and trans-1,2-bis(tributylstannyl)ethene (B76539) for the synthesis of these polymers. acs.org These organostannane monomers are copolymerized with halogenated aromatic or heteroaromatic compounds to create donor-acceptor (D-A) type polymers. nii.ac.jp This D-A architecture is crucial for tuning the polymer's optical band gap and energy levels, which are key parameters for solar cell performance. tue.nl The tributylstannyl group facilitates the reliable and high-yield formation of the polymer chains. Although not a direct building block, this compound's core structure is representative of the class of reagents essential to this field.

Table 2: Tributylstannyl Reagents in the Synthesis of Polymers for Solar Cells

| Reagent | Role in Polymer Synthesis | Reference |

|---|---|---|

| 2-(Tributylstannyl)thiophene | Monomer used in Stille couplings to construct π-conjugated polymers. acs.org | acs.org |

| Bis(tributylstannyl)thiophene | Enables one-pot sequential couplings in polymer synthesis. | |

| trans-1,2-bis(Tributylstannyl)ethene | Monomer used in Stille coupling polymerization. acs.org | acs.org |

| Bis(tributylstannylthienyl)silanes | Monomers for preparing organosilicon polymers with D-A structures. nii.ac.jp | nii.ac.jp |

Organic Electronics

The field of organic electronics relies on semiconducting organic materials for applications such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The synthesis of these materials often employs the Stille coupling reaction, where tributylstannyl-functionalized molecules are key building blocks.

For example, bis(tributylstannyl)thiophene is used to synthesize polymers like PCZT, which has applications in organic electronics. In another instance, 1,4-bis(tributylstannyl)benzene (B169360) is used in a double Stille coupling to create conjugated macrocycles that serve as a novel class of electronic materials. scispace.com These reactions demonstrate the power of using tributylstannyl derivatives to construct well-defined, high-molecular-weight materials with specific electronic properties. The hydroxymethyl group in this compound offers a functional handle that could be used to modify material properties like solubility or to provide a site for postsynthetic modification, although specific examples of this strategy are not highlighted in the surveyed literature. The fundamental reactivity of the tributylstannyl group, as present in this compound, is central to the synthesis of these advanced materials.

Computational and Mechanistic Studies

Theoretical Investigations of Reactivity and Stability

Theoretical studies provide a foundational understanding of the reactivity and stability of (Tributylstannyl)methanol (B110806) and related organotin compounds. The reactivity of these compounds is largely influenced by the nature of the tin-carbon bond and the electronic properties of the organic substituents. rsc.orgrjpbcs.com In organotin(IV) compounds like this compound, the tin atom typically features sp3 hybridization, leading to tetrahedral geometries. rjpbcs.comlupinepublishers.com However, the presence of electronegative groups can lead to an expansion of the coordination number beyond four, as the tin atom utilizes its empty 5d orbitals. rjpbcs.com

The stability of organotin compounds is a key factor in their synthetic utility. Theoretical investigations, including Natural Bond Orbital (NBO) analysis, have shown that the alkyl groups attached to the tin atom are electron-donating. rsc.org The butyl group, in particular, is more electron-donating and has a greater lipophilic character compared to methyl or phenyl groups. rsc.org This contributes to the formation of more stable and active derivatives. rsc.org For instance, butyl substitution generally yields more stable compounds than phenyl substitution. rsc.org The stability of the Sn-C bond is fundamental, and these compounds are generally stable enough for isolation and use in subsequent reactions, a key advantage of the Stille reaction. researchgate.net Studies on simpler analogues, such as dimethyltin (B1205294) dihydride, show that decomposition can occur under heat or UV irradiation, yielding products through the cleavage of Sn-H and Sn-C bonds. cdnsciencepub.com

The inherent reactivity of this compound is also connected to its Lewis acid character. rsc.org The stannyl (B1234572) group can stabilize adjacent carbanions, making the compound a valuable intermediate in organic synthesis.

Table 1: Factors Influencing the Stability of Organotin(IV) Compounds

| Factor | Influence on Stability | Theoretical Basis | Citation |

| Alkyl Substituent | Butyl groups enhance stability more than phenyl or methyl groups. | The electron-donating nature of the butyl group stabilizes the tin center. | rsc.org |

| Hybridization | sp3 hybridization leads to stable tetrahedral structures. | Valence bond theory indicates stable covalent bonds in this geometry. | rjpbcs.comlupinepublishers.com |

| Coordination Expansion | The ability to expand coordination beyond four can stabilize intermediates. | Involvement of empty 5d orbitals in bonding with additional ligands. | rjpbcs.com |

| Bond Polarity | The relatively low polarity of the Sn-C bond contributes to stability in air and moisture. | Compared to more polar organometallics (e.g., organolithiums), organostannanes are less reactive toward proton sources. | core.ac.uk |

Mechanistic Elucidation of Key Steps in Cross-Coupling

This compound is a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. This reaction forms a carbon-carbon bond by coupling the organostannane with an organic electrophile, such as an aryl halide. wikipedia.org The catalytic cycle of the Stille reaction is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination. core.ac.uk The transmetalation step, where the organic group is transferred from tin to palladium, is often the rate-limiting step of the cycle. researchgate.net

The mechanism of the Stille reaction hinges on the formation and reactivity of palladium intermediates. The cycle begins with the oxidative addition of an organic halide (R¹-X) to a Pd(0) complex, forming a Pd(II) intermediate, typically [Pd(R¹)(X)L₂]. researchgate.netcore.ac.uk This intermediate is often a trans-complex and can sometimes be observed during the reaction, indicating that the subsequent transmetalation is the slow step. researchgate.netuwindsor.ca

In the crucial transmetalation step, the organostannane (R²-SnBu₃) reacts with the Pd(II) complex. wikipedia.org This step transfers the R² group from the tin atom to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex, [Pd(R¹)(R²)L₂], while generating a tributyltin halide (Bu₃Sn-X). core.ac.uk The mechanism of this transfer can be associative, where the organostannane coordinates to the palladium before the group transfer occurs. wikipedia.org

The final step is reductive elimination from the [Pd(R¹)(R²)L₂] intermediate, which forms the new C-C bond in the product (R¹-R²) and regenerates the Pd(0) catalyst, allowing the cycle to continue. core.ac.uk In the context of this compound, the key intermediate is a chiral hydroxymethylpalladium complex formed during the transfer of the hydroxymethyl group from tin to palladium. univie.ac.atresearchgate.net

A critical aspect of stereospecific cross-coupling reactions is the configurational stability of the chiral center being transferred. researchgate.net For this compound, this concerns the stereochemical integrity of the -CH₂OH group during its transfer to the palladium center.

Detailed mechanistic studies using isotopically labeled, enantiomerically pure (S)-tributylstannyl[D₁]methanol have been conducted to probe this question. researchgate.netnih.gov In these studies, the chiral stannane (B1208499) was coupled with bromobenzene (B47551) using a palladium catalyst. researchgate.net The resulting product, (R)-phenyl[D₁]methanol, was found to be enantiomerically pure, with an enantiomeric excess (ee) of over 99%. researchgate.net

This result is highly significant as it demonstrates that the intermediate chiral methylpalladium complex is "microscopically configurationally stable" under the reaction conditions (up to 80 °C in toluene). researchgate.netnih.gov The coupling proceeds with a net retention of configuration at the carbon center. nih.gov This high degree of stereochemical fidelity is essential for the synthesis of enantiomerically pure products, which is of paramount importance in pharmaceutical applications. The stability of these chiral intermediates ensures that the stereochemical information from the starting material is efficiently transferred to the final product. researchgate.net

Table 2: Stereochemical Outcome of Stille Coupling with Chiral (S)-Tributylstannyl[D₁]methanol

| Electrophile | Catalyst | Solvent | Temperature (°C) | Product | Product ee (%) | Stereochemical Course | Citation |

| Bromobenzene | [(Ph₃P)₄Pd] | Toluene (B28343) | 80 | (R)-Phenyl[D₁]methanol | >99 | Retention | researchgate.netnih.gov |

| Benzoyl Chloride | [(Ph₃P)₄Pd] | Toluene | 70 | (R)-[D₁]Methyl benzoate (B1203000) | >99 | Retention | researchgate.netnih.gov |

Role of Palladium Intermediates

Density Functional Theory (DFT) Calculations in Related Systems

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules, providing deep insights into reaction mechanisms and stability. wikipedia.org While specific DFT studies focusing exclusively on this compound are not widely documented, numerous calculations on related organotin systems have been performed, and their findings are broadly applicable. rsc.orgresearchgate.netresearchgate.net

DFT calculations have been employed to study the transmetalation step in the Stille reaction, confirming that it can proceed through either an open or a cyclic transition state. core.ac.ukresearchgate.net These studies have investigated the effect of different ligands on the palladium and tin atoms, showing that more electron-donating phosphine (B1218219) ligands on the palladium can increase the activation barrier for transmetalation. researchgate.net For the organostannane, nucleophilic assistance at the tin atom can significantly lower the transition state energy. researchgate.net

Furthermore, DFT has been used to calculate the NMR chemical shifts (δ¹¹⁹Sn) for a series of organotin compounds, including Bu₂SnHX systems, with strong correlations found between theoretical and experimental values. researchgate.net Such calculations help in characterizing these compounds and understanding their electronic environment. researchgate.net Theoretical investigations into the binding of related compounds like tributyltin hydroxide (B78521) to biological targets have also utilized DFT in combination with molecular dynamics to elucidate binding mechanisms, highlighting the primary role of van der Waals interactions. nih.gov These computational approaches support experimental findings regarding the stability of organotin compounds, for example, confirming that butyl substitutions lead to more stable derivatives than phenyl groups. rsc.org

Table 3: Applications of DFT in the Study of Related Organotin Systems

| Studied System | Focus of DFT Calculation | Key Finding | Citation |

| VinylSnR₃ + LₙPd(Ar)(X) | Transmetalation step of Stille coupling | Activation barriers increase in the order X = Cl < Br < I. Electron-donating phosphines raise the barrier. | researchgate.net |

| SnX₄ (X = H, F, Cl, Br, I, Me) | ¹¹⁹Sn isotropic nuclear shielding | Provided reference values for theoretical NMR spectroscopy of tin compounds. | researchgate.net |

| Bu₂SnHX (X = H, F, Cl, etc.) | ¹¹⁹Sn and ¹H chemical shifts | Strong correlation between calculated and experimental chemical shifts. | researchgate.net |

| Triorganotin(IV) carboxylates | Natural Bond Orbital (NBO) analysis | Butyl groups are more electron-donating than phenyl groups, leading to more stable compounds. | rsc.org |

| Tributyltin hydroxide (TBTOH) | Binding mechanism to aromatase | Van der Waals interactions are the primary driving force for binding. | nih.gov |

Future Directions and Research Opportunities

Development of More Sustainable Synthetic Routes

The traditional synthesis of (tributylstannyl)methanol (B110806) and its application in radical reactions often involves highly toxic reagents, most notably tributyltin hydride. bio-conferences.orgrsc.org A significant future direction is the development of greener synthetic pathways that align with the principles of Green Chemistry, which prioritize waste prevention, the use of less hazardous substances, and energy efficiency. rsc.orgijnc.irresearchgate.net

Key research objectives in this area include:

Replacing Toxic Reagents: A primary goal is to find replacements for hazardous organotin compounds like tributyltin hydride. rsc.org Research is exploring alternative radical initiators and chain carriers that are less toxic and can be more easily removed from the final products. bio-conferences.orgresearchgate.net One approach involves using easily oxidized sulfides that can generate radical anions. researchgate.net

Greener Solvents and Conditions: Efforts are being made to replace conventional volatile organic compounds (VOCs) with more innocuous solvents, such as water or bio-based solvents like eucalyptol. bio-conferences.orgmdpi.com Furthermore, developing synthetic methods that can be conducted at ambient temperature and pressure will minimize energy consumption, reducing the environmental and economic impact of chemical processes. rsc.org

Atom Economy and Waste Minimization: Future synthetic designs will focus on maximizing atom economy through cascade or tandem reactions, which combine multiple steps into a single operation, thereby reducing waste and the need for purification of intermediates. bio-conferences.org The "E-factor," which quantifies waste generation, is a crucial metric guiding the development of cleaner industrial processes. researchgate.net

Exploration of Novel Catalytic Systems

Palladium-catalyzed cross-coupling reactions, such as the Stille coupling, are central to the application of this compound. frontiersin.org Future research will focus on discovering and optimizing novel catalytic systems to enhance the efficiency, scope, and sustainability of these transformations.

Areas of exploration include:

Advanced Palladium Catalysts: While tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) is commonly used, there is a continuous search for more robust and active catalysts. frontiersin.orgcore.ac.uknih.gov Research into ligands other than triphenylphosphine, such as arsines (Ph₃As) or ferrocene-based phosphines (dppf), aims to improve reaction yields and durability. mdpi.comfrontiersin.org

Co-catalyst and Activator Effects: The efficiency of coupling reactions can be significantly influenced by additives. For instance, copper(I) salts (e.g., CuI, CuCN) are known to act as co-catalysts, while activators like tetrabutylammonium (B224687) hydroxide (B78521) (TBAOH) can lead to higher yields and shorter reaction times in Sonogashira couplings. core.ac.uknih.govresearchgate.net Systematic studies are needed to understand and optimize the synergistic effects of these additives for reactions involving this compound.

Metal-Free Catalysis: A long-term goal is to move away from heavy metal catalysts altogether. While challenging, the development of metal-free coupling reactions would represent a significant breakthrough in sustainable chemistry. mdpi.com

Table 1: Catalytic Systems for Cross-Coupling Reactions Involving Tributylstannyl Compounds

| Reaction Type | Catalyst | Co-catalyst / Additive | Substrate(s) | Yield | Reference(s) |

| Stille Coupling | [Pd(PPh₃)₄] | LiCl, Cs₂CO₃ | Aryl triflate, this compound | - | frontiersin.org |

| Stille Coupling | [Pd(PPh₃)₄] | - | Bromobenzene (B47551), (S)-(Tributylstannyl)[D₁]methanol | 57% | nih.gov |

| Stille Coupling | [Pd(PPh₃)₂Cl₂] | Ph₃As | Chloro derivatives, Hetero-tributylstannyl derivatives | - | mdpi.com |

| Sonogashira Coupling | [Pd(PPh₃)₄] | CuI, Piperidine | (E)-iodo vinyl stannanes, Terminal acetylenes | 85% | core.ac.uk |

| Sonogashira Coupling | [Pd(PPh₃)₄] | CuI, TBAOH | (E)-iodo vinyl stannanes, Terminal acetylenes | 72–91% | core.ac.ukresearchgate.net |

Expansion of Synthetic Applications in Drug Discovery

This compound serves as a key reagent for introducing a hydroxymethyl group (–CH₂OH) in the synthesis of complex organic molecules. orgsyn.org Its application in constructing natural products with significant biological activities highlights its potential for future drug discovery efforts. frontiersin.orgacs.org

Future research will likely focus on:

Synthesis of Bioactive Natural Products: The total synthesis of arylnaphthalene lignans (B1203133) like justicidin B and taiwanin C has been achieved using Stille coupling with this compound. frontiersin.org These compounds exhibit a wide range of biological activities, including anticancer, antiviral, and neuroprotective properties. frontiersin.org Future work could target the synthesis of other complex lignans or natural product analogues for development as new therapeutic agents.

Access to Enantioenriched Compounds: The creation of chiral centers is crucial in pharmaceutical development. nih.gov Stereospecific cross-coupling reactions using chiral derivatives of this compound can provide access to enantioenriched molecules, which are essential for developing drugs with specific stereochemistry. nih.govresearchgate.net

Development of Antibacterial Agents: Transition metal-catalyzed reactions are increasingly used to synthesize novel antibacterial drugs. nih.gov The versatility of this compound in C-C bond formation could be harnessed to create new scaffolds for antibiotics, addressing the growing challenge of antimicrobial resistance.

Investigation of New Derivatives with Enhanced Reactivity

Modifying the structure of this compound can lead to new reagents with improved stability, handling characteristics, or unique reactivity. The development of such derivatives is a promising avenue for expanding the synthetic utility of organostannanes.

Key strategies include:

Protecting Group Chemistry: The hydroxyl group of this compound can be protected to prevent unwanted side reactions. For instance, protection as a methoxymethyl (MOM) ether yields tributyl[(methoxymethoxy)methyl]stannane, a stable and effective hydroxymethyl anion equivalent. orgsyn.org This strategy avoids the use of highly toxic chloromethyl ethers by employing an acid-catalyzed acetal (B89532) exchange. orgsyn.org Future work could explore other protecting groups to fine-tune the reagent's reactivity and stability.

Stereocontrolled Synthesis of Complex Structures: Derivatives like methyl 3,3-bis(tributylstannyl)propionate can be used in stereocontrolled syntheses of complex structures such as trisubstituted cyclopropanes. acs.org The stannyl (B1234572) groups in these intermediates can be stereoselectively converted into other functional groups, offering a flexible approach to building intricate molecular architectures. acs.org

Enhanced Biocidal Activity: Research has shown that creating organotin compounds with novel organic groups, such as those containing sucrose (B13894) residues, can enhance biocidal activity compared to traditional compounds like tributyltin oxide. acs.org While distinct from synthetic applications, this principle of modifying the organic ligand to tune properties could inspire the design of new this compound derivatives with tailored reactivity for synthesis.

Advanced Spectroscopic and Computational Studies for Mechanistic Insights

A deeper understanding of the reaction mechanisms, intermediates, and stereochemical pathways involved in reactions of this compound is essential for optimizing existing methods and designing new ones. A combination of advanced spectroscopic techniques and computational modeling is crucial for these investigations.

Future research in this domain will involve:

Spectroscopic Analysis of Intermediates: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn) and Fourier-Transform Infrared (FT-IR) spectroscopy are vital for characterizing organotin compounds and their reaction products. bsmiab.org In-situ spectroscopic studies can provide direct evidence for transient intermediates, such as the [XCHDPdLn] complexes formed during Stille couplings. nih.gov

Computational Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools for studying reaction energetics and transition state structures. acs.orgscience.gov These studies can elucidate the factors controlling reaction mechanisms, such as the preference for retention of configuration in stereospecific cross-couplings. nih.gov Computational results can also predict the reactivity of new derivatives and guide experimental design. acs.org

Kinetics and Stability Studies: Determining absolute rate constants for elementary reaction steps, such as radical abstraction or the ring-opening of radical intermediates, provides fundamental mechanistic data. acs.org Investigating the configurational stability of chiral organometallic intermediates is key to developing reliable stereospecific reactions for asymmetric synthesis. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (tributylstannyl)methanol, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves nucleophilic substitution or transmetallation reactions. For example, reacting tributyltin hydride with formaldehyde derivatives under inert atmospheres (argon/nitrogen) at controlled temperatures (0–25°C) can yield the compound. Solvent choice (e.g., THF, DMF) and stoichiometric ratios of reagents are critical to minimize side reactions like tin aggregation .

- Characterization : Confirm purity and structure using and NMR to detect characteristic Sn-C coupling, alongside FT-IR for O-H and Sn-C stretching vibrations .

Q. How should researchers handle this compound to ensure safety and stability during experiments?

- Safety Protocols : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation/contact due to neurotoxic and immunotoxic risks. Store under inert gas at –20°C to prevent oxidation or hydrolysis .

- Stability Testing : Monitor degradation via TLC or HPLC under varying conditions (light, temperature, humidity). Tributyltin compounds are prone to hydrolysis in aqueous media; thus, anhydrous solvents are recommended .

Q. What analytical techniques are most effective for quantifying this compound in complex mixtures?

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 220–260 nm) or GC-MS with derivatization (e.g., silylation) to enhance volatility. Validate methods with spiked recovery experiments in matrices like reaction supernatants .

- Spectroscopy : ICP-MS enables trace-level tin quantification but requires acid digestion to break Sn-C bonds .

Advanced Research Questions

Q. How can conflicting toxicity data for tributyltin derivatives be resolved in mechanistic studies?

- Data Contradiction Analysis : Tributyltin compounds exhibit dose-dependent endocrine disruption (e.g., PPARγ/RXR activation at nM levels but cytotoxicity at µM ranges). Use transcriptomics (RNA-seq) and proteomics to distinguish specific pathways affected at varying concentrations .

- Experimental Design : Include positive controls (e.g., bisphenol-A) and use organotypic cell models (e.g., 3D hepatic spheroids) to better mimic in vivo responses .

Q. What strategies optimize the catalytic efficiency of this compound in cross-coupling reactions?

- Mechanistic Insights : Kinetic studies (e.g., Eyring plots) can identify rate-limiting steps. For Stille couplings, ligand selection (e.g., AsPh) enhances transmetallation efficiency by stabilizing tin intermediates .

- Troubleshooting : Low yields may arise from competing β-hydride elimination; substituting polar aprotic solvents (e.g., DMSO) or additives (e.g., LiCl) can suppress side reactions .

Q. How does the steric bulk of tributylstannyl groups influence regioselectivity in organic transformations?

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) reveal steric effects on transition states. Compare with less bulky analogs (e.g., trimethylstannyl) to quantify steric parameters (Tolman cone angles) .

- Experimental Validation : Conduct competitive reactions between substrates with varying steric demands and analyze selectivity via NMR .

Q. What are the environmental implications of this compound leakage, and how can its persistence be mitigated?

- Degradation Studies : Assess photolytic degradation under UV light (λ = 254 nm) in aqueous/organic media. Tributyltin compounds degrade to dibutyltin and monobutyltin species, which are less toxic but still persistent .

- Remediation Methods : Test adsorbents (e.g., activated carbon functionalized with thiol groups) for tin sequestration, followed by ICP-MS validation .

Key Considerations for Researchers

- Ethical Compliance : Tributyltin compounds are regulated under REACH and EPA due to ecotoxicity. Document disposal methods (e.g., incineration with scrubbing) in institutional safety protocols .

- Interdisciplinary Collaboration : Partner with toxicologists and computational chemists to address mechanistic and environmental challenges holistically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。